

toxicology and safety profile of 2-(propylthio)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Propylthio)nicotinic acid

Cat. No.: B071047

[Get Quote](#)

An In-Depth Technical Guide on the Toxicology and Safety Profile of **2-(Propylthio)nicotinic Acid**

Disclaimer: Direct and comprehensive toxicological and safety data for **2-(propylthio)nicotinic acid** is not readily available in the public domain. This guide provides a detailed overview of the known toxicology and safety profile of the parent compound, nicotinic acid (Niacin), and the closely related analogue, 2-(ethylthio)nicotinic acid, to serve as a reference for researchers, scientists, and drug development professionals. The information on these related compounds can offer insights into the potential toxicological properties of **2-(propylthio)nicotinic acid**, but it should not be considered a direct substitute for specific testing of the compound of interest.

Introduction

2-(Propylthio)nicotinic acid is a derivative of nicotinic acid. Given the scarcity of specific safety data for this compound, this document summarizes the available information on nicotinic acid and its ethylthio-analogue to provide a foundational understanding of its potential safety profile. Nicotinic acid is a well-studied B-complex vitamin with a long history of use in the treatment of dyslipidemia.^{[1][2]} Its toxicological and pharmacological effects are well-documented and provide a strong basis for inferring the potential properties of its derivatives.

Safety Profile of Related Compounds

2-(Ethylthio)nicotinic acid

Limited safety data is available for 2-(ethylthio)nicotinic acid, primarily from safety data sheets. It is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[\[3\]](#)

Hazard Classifications:

- Specific target organ toxicity - single exposure (Category 3), H335 (May cause respiratory irritation)[\[3\]](#)
- Skin irritation (Category 2), H315 (Causes skin irritation)[\[3\]](#)
- Eye irritation (Category 2), H319 (Causes serious eye irritation)[\[3\]](#)

Standard first aid measures include moving the affected person to fresh air, washing skin with soap and water, and rinsing eyes with plenty of water.[\[3\]](#)

Toxicology and Safety Profile of Nicotinic Acid (Parent Compound)

Nicotinic acid is the most extensively studied compound in this class, and its safety profile is well-characterized.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for nicotinic acid.

Endpoint	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	7000 mg/kg	[4]
LD50	Rat	Oral	6000 mg/kg	[5]
LD50	Rat (female)	Oral	6450 mg/kg	[6]
LD50	Rat	Dermal	> 2000 mg/kg	[6]
LD50	Rat	Intraperitoneal	730 mg/kg	[6]
LD50	Rat	Subcutaneous	5000 mg/kg	[6]

General Safety and Hazards

Nicotinic acid is generally considered to have low acute toxicity via the oral and dermal routes. [7] However, it is classified as an irritant.

- Eye Irritation: Causes serious eye irritation.[4][6][8]
- Skin Irritation: May cause skin irritation.
- Respiratory Irritation: May cause respiratory system irritation.

In case of exposure, standard first aid measures are recommended, such as flushing eyes with water, washing skin, and moving to fresh air.[4]

Adverse Effects in Humans

The clinical use of nicotinic acid is often limited by its side effects, which are dose-dependent.

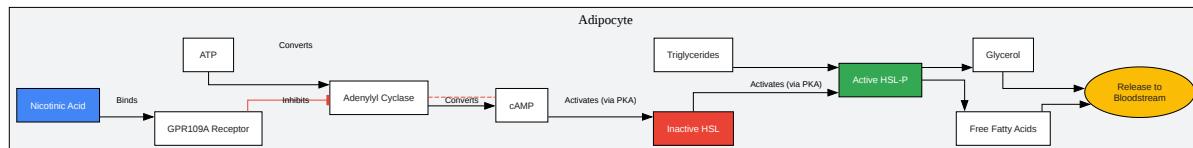
- Cutaneous Flushing: A common side effect is cutaneous vasodilation, known as flushing, which is mediated by the release of prostaglandin D2.[9][10] This can be accompanied by itching and a sensation of warmth.[11][12]
- Gastrointestinal Disturbances: Nausea, vomiting, abdominal pain, and diarrhea can occur.[1][13]
- Hepatotoxicity: High doses of nicotinic acid, particularly sustained-release formulations, have been associated with liver damage, which can be severe and in rare cases fatal.[1][12] Regular monitoring of liver function is recommended during high-dose therapy.[1]
- Metabolic Effects: Nicotinic acid can cause hyperglycemia and hyperuricemia, which may precipitate gout.[11][14]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- Carcinogenicity: Nicotinic acid is not classified as a carcinogen by NTP or OSHA. Studies on nicotinamide (a related compound) showed no increased incidence of tumors in a lifetime carcinogenicity study in mice.[7]

- Mutagenicity: Nicotinamide was not found to be mutagenic in bacterial strains or to have clastogenic effects in vivo.[7]
- Reproductive and Developmental Toxicity: In a study with nicotinic acid in rats, developmental toxicity was observed only at doses that were also toxic to the mother, with no evidence of teratogenicity.[7]

Pharmacokinetics of Nicotinic Acid


- Absorption: Readily absorbed from the gastrointestinal tract.[13]
- Metabolism: Metabolized in the liver to several compounds, including nicotinuric acid, N-methylnicotinamide, and pyridone derivatives. It undergoes extensive first-pass metabolism. [13] The metabolic pathway can influence the safety profile, with different formulations leading to different metabolite concentrations.[2]
- Excretion: Excreted primarily in the urine as unchanged drug and its metabolites.[13] The elimination half-life is relatively short, ranging from 20 to 48 minutes.[13]

Mechanism of Action and Signaling Pathways

The primary lipid-modifying effects of nicotinic acid are mediated through its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][15]

- Antilipolytic Effect: Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides and the release of free fatty acids from adipose tissue.[16][17]
- Lipid Profile Modulation: The reduction in free fatty acid mobilization to the liver decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), which in turn leads to a reduction in low-density lipoprotein (LDL) levels.[11][16] Nicotinic acid also increases high-density lipoprotein (HDL) cholesterol levels, though the exact mechanism is not fully understood but may involve inhibition of HDL breakdown.[16]

Below is a diagram illustrating the primary signaling pathway for the antilipolytic effect of nicotinic acid.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of nicotinic acid's antilipolytic effect in adipocytes.

Experimental Protocols

While specific experimental protocols for **2-(propylthio)nicotinic acid** are not available, the following are general methodologies used to assess the toxicological endpoints reported for nicotinic acid.

Acute Oral Toxicity (LD50) Study (based on OECD Test Guideline 401/420/423)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Test Animals: Typically, young adult rats of a single strain are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.

- Several dose levels are used with a number of animals at each dose.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
- A post-mortem examination is performed on all animals.
- Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis).

Skin Irritation/Corrosion Study (based on OECD Test Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animals: Typically, albino rabbits are used.
- Procedure:
 - A small area of the animal's skin is shaved.
 - A measured amount of the test substance is applied to the skin under a gauze patch for a specified period (e.g., 4 hours).
 - The patch is removed, and the skin is washed.
 - The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion Study (based on OECD Test Guideline 405)

- Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
- Test Animals: Typically, albino rabbits are used.

- Procedure:
 - A measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
 - The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Data Analysis: The severity of the eye reactions is scored, and the substance is classified based on the scores.

Conclusion and Data Gaps

The available data on nicotinic acid and 2-(ethylthio)nicotinic acid provide a valuable starting point for understanding the potential toxicology and safety profile of **2-(propylthio)nicotinic acid**. It is reasonable to anticipate that **2-(propylthio)nicotinic acid** may exhibit similar properties, such as being a skin and eye irritant. However, the addition of the propylthio group could significantly alter its pharmacokinetic and toxicological properties.

Key Data Gaps for **2-(Propylthio)nicotinic Acid**:

- Acute and chronic toxicity data (LD50, NOAEL).
- Skin and eye irritation/corrosion data.
- Sensitization potential.
- Pharmacokinetic data (absorption, distribution, metabolism, excretion).
- Genotoxicity and carcinogenicity data.
- Reproductive and developmental toxicity data.

To establish a comprehensive safety profile for **2-(propylthio)nicotinic acid**, specific studies addressing these data gaps are essential. Researchers and drug development professionals should exercise caution and conduct appropriate toxicological assessments before proceeding with further development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pccarx.com [pccarx.com]
- 5. alma-mi.safeschoolssds.com [alma-mi.safeschoolssds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 13. mims.com [mims.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 17. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicology and safety profile of 2-(propylthio)nicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b071047#toxicology-and-safety-profile-of-2-propylthio-nicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com